1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -

1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4488069
CAS Number:
Molecular Formula: C19H13F4N3S
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Relevance: This compound exhibits structural similarities to 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine through the shared 4-fluorophenyl group at the 4-position and the pyrazolo[3,4-b]pyridine core. []
  • Compound Description: This compound, characterized by X-ray crystallography, features a pyrazolo[3,4-b]pyridine core with a 4-methoxyphenyl substituent at the 6-position, a methyl group at the 1-position, a methylsulfanyl group at the 4-position, and an ethyl carboxylate group at the 5-position. []
  • Relevance: The compound shares the core pyrazolo[3,4-b]pyridine structure with 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. []
  • Compound Description: This compound consists of a chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one structure with a thieno[2,3-d]pyrimidine substituent at the 3-position, a methyl group at the 5-position, and a phenyl ring at the 1-position. The structure was confirmed via spectral analysis including NMR, IR, and mass spectrometry. []
  • Relevance: The compound contains the pyrazolo[3,4-b]pyridine moiety found in 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. []
  • Compound Description: This series of compounds is characterized by a central pyrazolo[3,4-b]pyridine ring system. Key substitutions include a phenyl group at the 1-position, a methyl group at the 3-position, various aryl substituents at the 6-position, and a carboxylic acid group at the 4-position. Their antibacterial activities were investigated. []
  • Relevance: This series shares the core pyrazolo[3,4-b]pyridine structure with 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. []
  • Compound Description: This compound features two pyrazolo[3,4-b]pyridine moieties linked via a 1,4-phenylene bridge. Each pyrazolo[3,4-b]pyridine unit possesses an amino group at the 3-position, a methyl group at the 6-position, and an ethanone substituent at the 4-position. The compound's structure was confirmed by IR, NMR, mass spectrometry, and elemental analysis. []
  • Relevance: This compound is structurally related to 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine through the presence of the pyrazolo[3,4-b]pyridine scaffold. []
  • Compound Description: This non-fluorinated pyrazolo[3,4-b]pyridine derivative has a benzothiazolyl group at the 1-position, methyl groups at the 4- and 6-positions, and a 4-chlorophenyl group at the 3-position. It exhibited potent in vitro cytotoxic activity against NALM-6, SB-ALL, and MCF-7 cancer cell lines. Molecular modeling studies showed favorable binding with the Aurora-A kinase enzyme. []
  • Relevance: This compound shares the fundamental pyrazolo[3,4-b]pyridine core structure with 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. []
  • Compound Description: This fluorinated pyrazolo[3,4-b]pyridine derivative contains a benzo[d]thiazole group at the 1-position, a 4-chlorophenyl group at the 3-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position. It demonstrated notable in vitro cytotoxic activity against NALM-6, SB-ALL, and MCF-7 cancer cell lines. []
  • Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine and also possesses a trifluoromethyl group. []
  • Compound Description: This compound features a central pyrazolo[3,4-b]pyridine ring with a 2-fluorophenyl group at the 4-position, a 1H-indol-1-yl substituent at the 6-position, a methyl group at the 3-position, a phenyl ring at the 1-position, and a nitrile group at the 5-position. The crystal structure analysis highlighted the presence of N-H...N, C-H...N and C-H...pi(arene) hydrogen bonds within the crystal lattice, leading to the formation of intricate double chains. []
  • Relevance: This compound shares the pyrazolo[3,4-b]pyridine core with 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine and also has a fluorophenyl substituent. []
  • Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. Studies explored its vasodilatory effects in ovine pulmonary arteries, suggesting sodium pump stimulation as an additional mechanism alongside sGC activation. []
  • Relevance: This compound shares the pyrazolo[3,4-b]pyridine core with 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine and also includes a 2-fluorobenzyl substituent. []
  • Compound Description: This compound is a central intermediate in the synthesis of various oxadiazole-functionalized pyrazolo[3,4-b]pyridine derivatives. It contains a thiophenyl group at the 6-position and a trifluoromethyl group at the 4-position of the pyrazolo[3,4-b]pyridine core. []
  • Relevance: This compound serves as a precursor to pyrazolo[3,4-b]pyridines and shares the trifluoromethyl substituent with 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. []
  • Compound Description: This series of compounds, synthesized using sodium ethoxide as a catalyst, features a pyrazolo[3,4-b]pyridine core with a methyl group at the 3-position, an aryl substituent at the 6-position, and a phenyl ring at the 1-position. []
  • Relevance: These compounds share the pyrazolo[3,4-b]pyridine core with 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. []
  • Compound Description: This compound, crystallizing as a dimethylformamide solvate, features a pyrazolo[3,4-b]pyridine core, with a 1H-indol-3-yl group at the 6-position, a methyl group at the 3-position, a 4-methylphenyl group at the 4-position, a phenyl ring at the 1-position, and a nitrile group at the 5-position. Its crystal structure reveals supramolecular aggregation through C-H...pi(arene) hydrogen bonds, forming cyclic centrosymmetric dimers. []
  • Relevance: The compound shares a similar structure with 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, both having a pyrazolo[3,4-b]pyridine core and variations in the aryl and heteroaryl substituents. []
  • Compound Description: This pyrazolo[3,4-b]pyridine derivative, also crystallizing as a dimethylformamide solvate, possesses a 1H-indol-3-yl group at the 6-position, a methyl group at the 3-position, a 4-methoxyphenyl group at the 4-position, a phenyl ring at the 1-position, and a nitrile group at the 5-position. Its crystal structure reveals supramolecular aggregation through a combination of C-H...N and C-H...pi(arene) hydrogen bonds, forming chains with two types of centrosymmetric rings. []
  • Relevance: This compound, similar to 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, features a central pyrazolo[3,4-b]pyridine core, differentiated by the specific aryl and heteroaryl substituents around the core structure. []
  • Compound Description: This compound features a pyrazolo[3,4-b]pyridine core, with a 1H-indol-3-yl group at the 6-position, a methyl group at the 3-position, a 3,4,5-trimethoxyphenyl group at the 4-position, a phenyl ring at the 1-position, and a nitrile group at the 5-position. Unlike its related compounds discussed above, it crystallizes in an unsolvated form. In the crystal structure, molecules arrange into C(12) chains via N-H...O hydrogen bonds. These chains are further weakly connected in pairs through aromatic pi-pi stacking interactions. []
  • Relevance: This compound exemplifies the structural diversity within the pyrazolo[3,4-b]pyridine class, similar to 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, with variations in the nature and positioning of substituents around the core heterocyclic framework. []
  • Compound Description: This group of compounds was studied for their interactions with the enzyme lysozyme (LYSO). They are characterized by a central pyrazolo[3,4-b]pyridine ring system with an amino group at the 6-position, a methyl group at the 3-position, a phenyl ring at the 1-position, and a nitrile group at the 5-position. The aryl substituent at the 4-position was varied to investigate structure-activity relationships. []
  • Relevance: This series is structurally related to 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, particularly through the shared pyrazolo[3,4-b]pyridine core, the methyl group at the 3-position, and the phenyl ring at the 1-position. []
  • Compound Description: This compound is synthesized via the reaction of 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol under microwave irradiation. It features a central pyrazolo[3,4-b]pyridine core with a 4-chlorophenyl group at the 4-position, a methyl group at the 3-position, a phenyl ring at the 1-position, a benzamide group at the 5-position, and an oxo group at the 6-position. The crystal structure analysis revealed that the pyrazolo[3,4-b]pyridine system is nearly planar, with the exception of the carbon atoms bearing the benzamide and oxo groups. []
  • Relevance: This compound, like 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, is based on the pyrazolo[3,4-b]pyridine core, highlighting the versatility of this scaffold in medicinal chemistry. []
  • Compound Description: This compound serves as a key starting material for creating diverse pyrazolo[3,4-b]pyridine and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives. []
  • Relevance: This compound, similar to 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, highlights the utility of pyrazolo[3,4-b]pyridines as a versatile building block in organic synthesis. []

[4,4′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis-6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide] derivatives](https://www.semanticscholar.org/paper/6ce7dabc8a4a2be7a152102be25eb654ca4ff2c0)

  • Compound Description: These compounds were synthesized and tested for antimicrobial activity. []
  • Relevance: Although structurally distinct from the main compound, these derivatives highlight the exploration of various heterocyclic systems, including pyrazoles and thieno[2,3-b]pyridines, for potential biological applications, showcasing a broader medicinal chemistry context. []
  • Compound Description: These polysubstituted compounds were synthesized with stereoselectivity via a four-component bicyclization strategy involving arylglyoxals, pyrazol-5-amines, aromatic amines, 4-hydroxy-6-methyl-2H-pyran-2-one, and cyclohexane-1,3-diones. The reaction was facilitated by microwave irradiation, affording control over the spatial configuration of exocyclic double bonds. []
  • Relevance: While structurally distinct from the main compound, the synthesis of these cyclopenta[d]pyrazolo[3,4-b]pyridines demonstrates the ongoing exploration of multicomponent reactions for accessing structurally diverse pyrazolo[3,4-b]pyridine derivatives. This highlights the ongoing interest in this class of compounds for potential medicinal chemistry applications. []
  • Compound Description: These previously unreported compounds were synthesized through a novel [3+2+1]/[2+2+1] bicyclization strategy. []
  • Relevance: This synthetic work, although involving structurally distinct compounds, highlights the ongoing interest in developing efficient and versatile methods for synthesizing diverse pyrazolo-fused heterocyclic systems. These efforts expand the chemical space around scaffolds like that in 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, potentially leading to the discovery of new compounds with valuable biological properties. []
  • Compound Description: Synthesized using an environmentally friendly ultrasonic irradiation method, this compound features a tetrahydro-pyrazolo[3,4-b]pyridine core with a 4-bromophenyl substituent at the 4-position, a methyl group at the 3-position, and a nitrile group at the 5-position, alongside a 6-oxo moiety. It was investigated as a corrosion inhibitor for mild steel in acidic environments. []
  • Relevance: This compound exhibits structural similarities to 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine through the shared pyrazolo[3,4-b]pyridine core and the presence of a halogenated aryl substituent. []
  • Compound Description: Also synthesized using ultrasonic irradiation, this compound features a tetrahydro-pyrazolo[3,4-b]pyridine core, a 4-chlorophenyl substituent at the 4-position, a methyl group at the 3-position, and a nitrile group at the 5-position, alongside a 6-oxo moiety. Its corrosion inhibition properties for mild steel in acidic media were investigated. []
  • Relevance: This compound displays structural resemblance to 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine through the common pyrazolo[3,4-b]pyridine core and the presence of a halogen-substituted aryl group. []
  • Compound Description: Prepared through ultrasonic irradiation, this compound is characterized by a tetrahydro-pyrazolo[3,4-b]pyridine core, a 3-phenoxyphenyl substituent at the 4-position, a methyl group at the 3-position, and a nitrile group at the 5-position, along with a 6-oxo moiety. It was examined for its ability to inhibit corrosion in mild steel exposed to acidic conditions. []
  • Relevance: This compound shares the fundamental pyrazolo[3,4-b]pyridine core with 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. []
  • Compound Description: This compound served as a key synthon for exploring various reactions typical of heterocyclic N-oxides. These included reactions leading to ring-opening, rearrangements, and the formation of substituted pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. []
  • Relevance: While structurally different from the main compound, the study of this pyrazolo[3,4-d]pyrimidine derivative provides insights into the reactivity and potential transformations possible within related heterocyclic systems. This broader chemical context is valuable for understanding the potential reactivity and derivatization strategies for compounds like 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. []
  • Compound Description: This compound was utilized in a study focusing on reactions characteristic of heterocyclic N-oxides, including those resulting in ring-opening, rearrangements, and the synthesis of substituted pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. []
  • Relevance: Although structurally distinct from 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, the exploration of this pyrazolo[3,4-d]pyrimidine derivative contributes to a wider understanding of the reactivity and synthetic potential of related heterocyclic compounds. []
  • Compound Description: This pyrazolo[3,4-b]pyridine derivative, characterized by spectral data and elemental analysis, serves as a valuable building block in the synthesis of novel fused pyrazoloazine ring systems. []
  • Relevance: Similar to 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound highlights the versatility of pyrazolo[3,4-b]pyridines as starting materials for creating more complex heterocyclic structures. []
  • Compound Description: Used as a building block for the synthesis of novel condensed pyrazoloazines, this compound's structure was confirmed through spectroscopic techniques and elemental analysis. []
  • Relevance: This compound, structurally related to 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, showcases the utility of functionalized pyrazolo[3,4-b]pyridines in constructing more complex heterocyclic systems. []
  • Compound Description: Utilized as a synthon in the synthesis of new condensed pyrazoloazines, this compound's structure has been confirmed through spectroscopic and analytical techniques. []
  • Relevance: While structurally distinct from 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, the use of this compound showcases the broader interest in pyrazolo-fused heterocyclic systems in synthetic chemistry, particularly for generating structurally diverse libraries of compounds. []
  • Compound Description: This compound, formed by reacting 2-amino-6-chloro-3,5-dicyanopyridine with hydrazine, served as a precursor for synthesizing pyrazolo[3′,4′:6,5]pyrido[2,3-d]pyrimidines. []
  • Relevance: This compound, sharing the pyrazolo[3,4-b]pyridine core with 1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, highlights the use of functionalized pyrazolo[3,4-b]pyridines in building more complex heterocyclic structures. []

Properties

Product Name

1-(4-fluorophenyl)-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

1-(4-fluorophenyl)-3-methyl-6-(5-methylthiophen-2-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

Molecular Formula

C19H13F4N3S

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C19H13F4N3S/c1-10-3-8-16(27-10)15-9-14(19(21,22)23)17-11(2)25-26(18(17)24-15)13-6-4-12(20)5-7-13/h3-9H,1-2H3

InChI Key

UGXPWRYIGQWWHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C(=NN3C4=CC=C(C=C4)F)C)C(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.